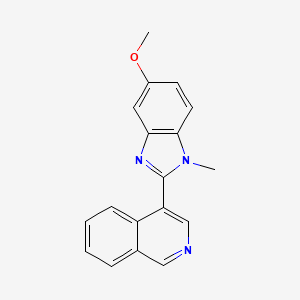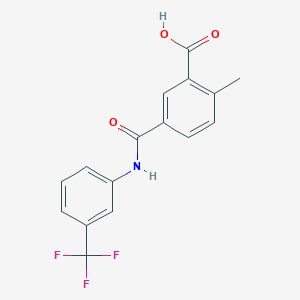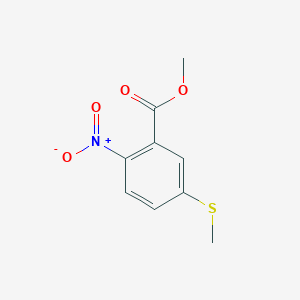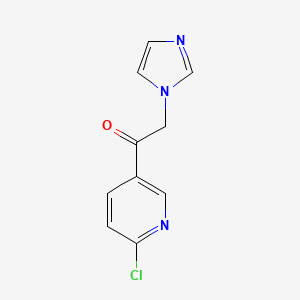
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzimidazole moiety fused with an isoquinoline structure. Benzimidazoles are known for their diverse pharmacological activities, while isoquinolines are notable for their presence in various natural alkaloids. The combination of these two structures in a single molecule offers potential for unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole core, followed by cyclization with an appropriate isoquinoline precursor. The reaction conditions often involve the use of catalysts such as palladium or copper, and may require microwave irradiation to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially altering its reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit various enzymes, while the isoquinoline structure can interact with DNA and proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethylpyridine 1-oxide: This compound shares the benzimidazole core but has different substituents, leading to distinct properties.
5-Methoxybenzimidazole: A simpler structure that lacks the isoquinoline moiety, resulting in different biological activities.
Uniqueness
4-(5-Methoxy-1-methylbenzimidazol-2-yl)isoquinoline is unique due to the combination of benzimidazole and isoquinoline structures, which confer a wide range of potential applications and biological activities. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C18H15N3O |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
4-(5-methoxy-1-methylbenzimidazol-2-yl)isoquinoline |
InChI |
InChI=1S/C18H15N3O/c1-21-17-8-7-13(22-2)9-16(17)20-18(21)15-11-19-10-12-5-3-4-6-14(12)15/h3-11H,1-2H3 |
Clave InChI |
QGNPBPXWNUXAKW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)OC)N=C1C3=CN=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)





![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)



